molecular formula C17H9ClF3N3O3 B14921097 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B14921097
M. Wt: 395.7 g/mol
InChI Key: HPMLLNQUVMZWJI-IZZDOVSWSA-N
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Description

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Halogenation: Incorporation of the chloro group.

    Formation of the Cyano Group: This step often involves the use of cyanide sources under controlled conditions.

    Coupling Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, and other organic solvents.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the trifluoromethyl group.

    (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

Uniqueness

The unique combination of functional groups in (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H9ClF3N3O3

Molecular Weight

395.7 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H9ClF3N3O3/c18-14-5-4-12(17(19,20)21)8-15(14)23-16(25)11(9-22)6-10-2-1-3-13(7-10)24(26)27/h1-8H,(H,23,25)/b11-6+

InChI Key

HPMLLNQUVMZWJI-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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